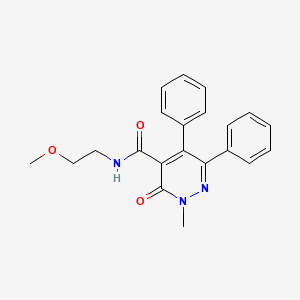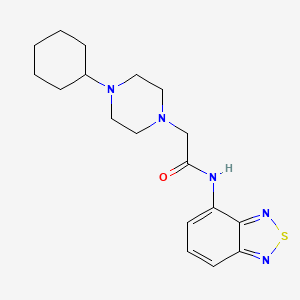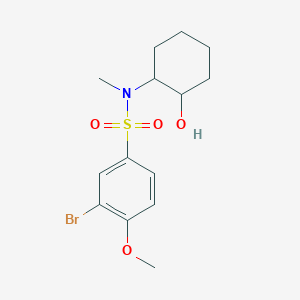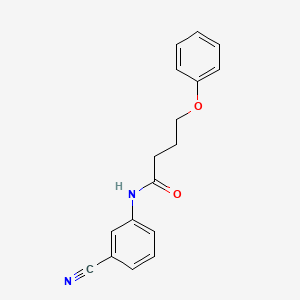![molecular formula C20H18F4N2O2 B4580382 1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4580382.png)
1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
Overview
Description
Chemical compounds with complex structures, such as "1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide," often exhibit unique physical, chemical, and biological properties. The interest in synthesizing and analyzing such compounds lies in their potential applications in pharmaceuticals, materials science, and as probes in biological systems.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler chemical entities. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrates a condensation reaction strategy, employing carbamimide and 3-fluorobenzoic acid under specific conditions, which might resemble steps applicable to our compound of interest (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies are pivotal in determining the crystal structure of synthesized compounds, offering insights into their molecular geometry, bonding patterns, and intermolecular interactions, as seen in the characterization of similar compounds (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
A key application of related compounds involves their synthesis and integration into pharmaceuticals. For instance, the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, involves a key intermediate structurally similar to 1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide. These compounds demonstrate the versatility of fluorinated benzoyl and trifluoromethyl phenyl groups in drug synthesis, offering potential routes for developing neuroleptic medications with specific pharmacological profiles (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Biological Applications and Therapeutic Potential
Compounds bearing structural similarities to 1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide have been studied for various biological activities. A notable application includes the development of fluorine-18-labeled derivatives for potential use in medical imaging, specifically as antagonists for the 5-HT1A receptor. These studies highlight the compound's potential utility in creating radiolabeled molecules for PET imaging, offering insights into serotonin receptor distribution and function (Lang et al., 1999).
Additionally, compounds with similar structures have been explored for antimicrobial activities. This suggests potential avenues for designing new antimicrobial agents using the core structure of 1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide as a framework (Jadhav, Raundal, Patil, & Bobade, 2017).
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O2/c21-16-7-3-1-5-14(16)19(28)26-11-9-13(10-12-26)18(27)25-17-8-4-2-6-15(17)20(22,23)24/h1-8,13H,9-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZYLYRNYDPFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)
![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)



![[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4580340.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B4580352.png)


![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4580396.png)

